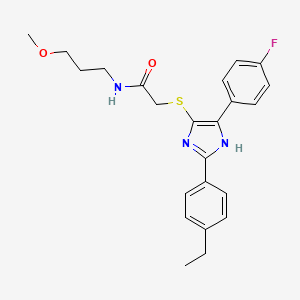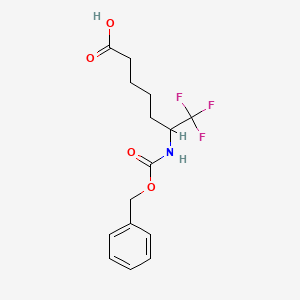
7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid, also known as TFPHA, is a synthetic compound that has been widely used in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to inhibit the activity of enzymes involved in various metabolic pathways, such as fatty acid synthesis and cholesterol synthesis. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has also been found to interact with specific proteins, such as the nuclear receptor PPARγ, which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to have various biochemical and physiological effects. In preclinical studies, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to reduce tumor growth and metastasis in various cancer models. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has also been found to inhibit the replication of various viruses, such as influenza virus and HIV. In addition, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has also been extensively studied, and its properties and activities are well characterized. However, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in some studies. In addition, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has limited solubility in water, which can make it challenging to use in certain assays.
Orientations Futures
There are several future directions for 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid research. One area of future research is the development of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid derivatives with improved activity and selectivity. Another area of future research is the investigation of the mechanisms of action of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid in more detail. This could involve the use of structural biology techniques to study the interactions of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid with proteins. Finally, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid could be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid involves the reaction of heptanoic acid with phenylmethoxycarbonyl chloride and trifluoroacetic anhydride. This reaction produces the intermediate compound, 7,7,7-trifluoro-6-(phenylmethoxycarbonyl)heptanoic acid, which is then treated with ammonia to obtain 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid. The synthesis of 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been investigated for its potential as a drug candidate for the treatment of various diseases. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to exhibit anticancer, antiviral, and antibacterial activities in preclinical studies. In biochemistry, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been used as a tool to study the structure and function of proteins. 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been found to interact with specific amino acid residues in proteins, which can provide insights into the mechanisms of protein function. In pharmacology, 7,7,7-Trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid has been used as a reference compound to evaluate the activity of other compounds.
Propriétés
IUPAC Name |
7,7,7-trifluoro-6-(phenylmethoxycarbonylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c16-15(17,18)12(8-4-5-9-13(20)21)19-14(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKADSBRRVBDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

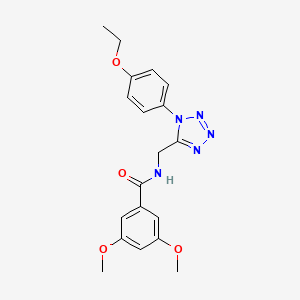
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2440237.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440243.png)

![2-[1-(3-Methoxybenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2440245.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)
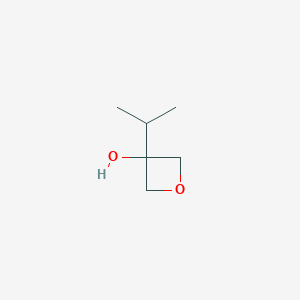
![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)
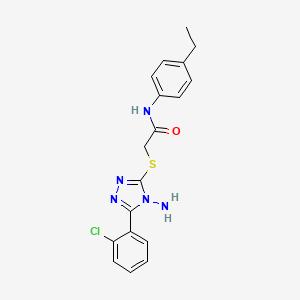
![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

